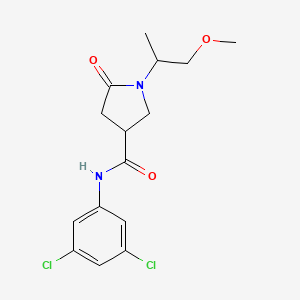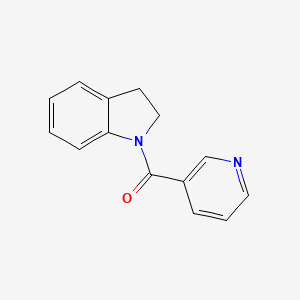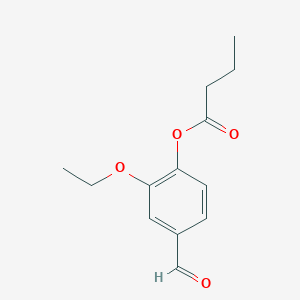![molecular formula C21H18N2O3 B5592492 3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5592492.png)
3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid is a useful research compound. Its molecular formula is C21H18N2O3 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.13174244 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
The scientific research around compounds structurally similar to 3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid has focused on various applications, including their potential antioxidant properties. For instance, phenyl ether derivatives isolated from marine-derived fungi have shown significant antioxidant activity, suggesting that structurally related compounds might also possess similar beneficial properties (Lan-lan Xu et al., 2017).
Catalytic Applications
Research has also explored the use of related compounds in catalysis. Palladium complexes of certain ligands have demonstrated high activity and regioselectivity in methoxycarbonylation reactions, indicating the potential of these compounds in synthetic and industrial processes (A. A. Núñez Magro et al., 2010). Furthermore, metal-ligand cooperative reactions involving Cu(II) and Co(II) complexes have shown promise in catalyzing solvent-free selective oxidation of secondary alcohols, pointing towards their application in green chemistry (K. Mahmudov et al., 2014).
Antimicrobial and Molluscicidal Activity
Compounds within this chemical family have also been investigated for their antimicrobial and molluscicidal activities. Prenylated benzoic acid derivatives from Piper aduncum leaves displayed significant antibacterial activities, suggesting the potential use of similar compounds in combating microbial infections (J. Orjala et al., 1993).
Anti-inflammatory and Analgesic Properties
Moreover, research into substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids and their derivatives has revealed moderate anti-inflammatory, analgesic, and antimicrobial activities. This highlights the potential therapeutic applications of these compounds in medicine (N. A. Pulina et al., 2009).
Cytotoxic Activity
Additionally, phenolic compounds isolated from the roots of various plants have demonstrated cytotoxic activity, suggesting that structurally similar compounds like this compound could be explored for their potential use in cancer therapy (A. Bader et al., 2011).
Properties
IUPAC Name |
3-[(2Z)-2-[(4-methoxyphenyl)-phenylmethylidene]hydrazinyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-19-12-10-16(11-13-19)20(15-6-3-2-4-7-15)23-22-18-9-5-8-17(14-18)21(24)25/h2-14,22H,1H3,(H,24,25)/b23-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSZSBDANBNQKW-ATJXCDBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\NC2=CC=CC(=C2)C(=O)O)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)propanamide](/img/structure/B5592422.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(5-methyl-3-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5592438.png)


![(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5592449.png)


![2-(1-piperidinyl)-4-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5592471.png)
![N-(2-fluorophenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5592476.png)

![N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5592482.png)
![8-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592500.png)
